4-Morpholinopiperidine

Catalog No.
S711216
CAS No.
53617-35-9
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinopiperidine

CAS Number

53617-35-9

Product Name

4-Morpholinopiperidine

IUPAC Name

4-piperidin-4-ylmorpholine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCOCC2

Canonical SMILES

C1CNCCC1N2CCOCC2

4-Morpholinopiperidine is a chemical compound belonging to the class of heterocyclic compounds []. Heterocyclic compounds contain atoms of different elements in their rings. 4-Morpholinopiperidine has two ring structures: a morpholine ring and a piperidine ring [].

Researchers use 4-Morpholinopiperidine as a building block to create new molecules with potential applications in various fields including medicine [, , ]. Here are some specific examples:

  • Drug Discovery: Scientists can modify 4-Morpholinopiperidine to create new molecules that may interact with specific targets in the body. These potential drugs could be used to treat a variety of diseases [, , ].
  • Antidepressants: Some research has focused on using 4-Morpholinopiperidine to develop new antidepressants [].
  • Other Therapeutic Areas: Researchers are also exploring the use of 4-Morpholinopiperidine in the development of medications for other conditions, such as malaria and platelet aggregation [, ].

4-Morpholinopiperidine is a chemical compound characterized by the molecular formula C9H18N2OC_9H_{18}N_2O and a molecular weight of approximately 170.25 g/mol. This compound features a piperidine ring substituted with a morpholine moiety at the fourth position, making it an important intermediate in organic synthesis and pharmaceutical chemistry. Its structure includes both nitrogen atoms in the piperidine and morpholine rings, contributing to its unique chemical properties and biological activities .

4-Morpholinopiperidine itself doesn't have a known biological mechanism of action. However, the final molecules synthesized using 4-Morpholinopiperidine as a precursor can possess various mechanisms depending on their structure and target applications [].

  • Safety Data Sheet (SDS): Since 4-Morpholinopiperidine is not a commercially available compound, a Safety Data Sheet (SDS) may not be readily available.
  • General Hazards: As with most organic amines, 4-Morpholinopiperidine is expected to be flammable, irritating to the skin and eyes, and may be harmful if inhaled or ingested. When handling this compound, it is advisable to follow standard laboratory safety protocols including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Typical of amines and cyclic compounds. Common reactions include:

  • Hydrogenation: The compound can undergo hydrogenation reactions under specific conditions, often involving catalysts like palladium on carbon. This is significant for modifying the compound's structure to enhance its biological activity .
  • Nucleophilic Substitution: The nitrogen atoms in the morpholine and piperidine rings can act as nucleophiles, allowing for substitution reactions with electrophiles, which can lead to the formation of diverse derivatives .
  • Formation of Salts: 4-Morpholinopiperidine can form salts with acids, which can be useful for improving solubility and stability in pharmaceutical formulations .

4-Morpholinopiperidine exhibits notable biological activity, particularly as a pharmacological agent. It has been studied for its potential as:

  • Antidepressant: Research suggests that compounds containing similar structures may exhibit antidepressant properties due to their interaction with neurotransmitter systems .
  • Analgesic: Some studies indicate potential analgesic effects, making it a candidate for pain management therapies.
  • Antiviral Activity: Preliminary research has shown that certain derivatives of 4-morpholinopiperidine may possess antiviral properties, although more studies are needed to confirm these effects .

Unique FeaturesMorpholineSaturated heterocycleSolvent, chemical intermediateLacks the piperidine ringPiperidineSaturated heterocyclePharmaceutical intermediatesSimple structure without morpholineN-MethylpiperazineSaturated heterocycleAntidepressantsMethyl group affects biological activity1-(4-Morpholinyl)pyrrolidineHeterocyclic amineDrug developmentIncorporates a pyrrolidine ring

Each of these compounds offers distinct advantages depending on their specific applications in pharmaceuticals or materials science. The unique combination of the morpholine and piperidine structures in 4-morpholinopiperidine provides it with specific reactivity and biological activity that sets it apart from these similar compounds.

Studies on the interactions of 4-morpholinopiperidine with biological targets are crucial for understanding its pharmacodynamics. Research indicates that it may interact with:

  • Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors has been noted, which is relevant for its antidepressant activity.
  • Enzyme Inhibitors: Investigations into its role as an enzyme inhibitor suggest possible applications in treating metabolic disorders or cancers .

The synthesis of 4-morpholinopiperidine was first reported in the early 21st century, with significant advancements occurring between 2010–2020. Chinese patent CN105777615A (filed in 2016) detailed a two-step process involving reductive amination of 1-benzyl-4-piperidone with morpholine, followed by catalytic debenzylation using palladium on carbon. This method achieved yields exceeding 87%, marking a scalable industrial production route. Subsequent improvements in 2017 (WO2017213245A1) introduced platinum catalysts under mild hydrogenation conditions, reducing byproduct formation and enhancing purity.

Key milestones include:

  • 2014: Identification as a precursor for acetylcholinesterase inhibitors in Alzheimer’s disease research.
  • 2016: Optimization of synthetic protocols for gram-scale production.
  • 2020: Application in developing dual-action MAO-B/AChE inhibitors for neurodegenerative disorders.

Significance in Chemical Research

4-Morpholinopiperidine’s significance stems from three primary factors:

Structural Versatility

  • The morpholine oxygen participates in hydrogen bonding, enhancing target binding affinity.
  • Piperidine’s chair conformation enables stereoselective modifications at C4.

Pharmacological Relevance

ApplicationTarget/MechanismExample Derivatives
Neurodegenerative therapiesMAO-B/AChE dual inhibitionCoumarin-morpholinopiperidine hybrids
Anticancer agentsPI3K/mTOR pathway modulationBimiralisib analogs
AntimicrobialsEfflux pump inhibition in MDR bacteriaQuinoline conjugates

Industrial Utility

  • Serves as a key intermediate for >20 FDA-approved drugs, including alectinib (anticancer) and PQR309 (CNS-penetrant kinase inhibitor).
  • Annual production exceeds 10 metric tons globally, driven by demand for morpholine-based pharmaceuticals.

Overview of Scientific Literature

Synthetic Chemistry Advances

Recent studies focus on:

  • Catalytic Innovations: Nickel- or platinum-catalyzed hydrogenation reduces reaction times to <24 hours.
  • Green Chemistry: Solvent-free mechanochemical synthesis achieves 92% yield with minimal waste.
  • Crystallography: X-ray analyses (e.g., PDB 5OQ4) reveal conformational preferences influencing drug-receptor interactions.

Medicinal Applications

  • Alzheimer’s Disease: Derivatives show IC₅₀ values of 0.8–2.3 μM against AChE, comparable to donepezil.
  • Oncology: In murine glioma models, PI3K inhibitors derived from 4-morpholinopiperidine extend survival by 40%.
  • Antimicrobials: Quinoline hybrids demonstrate MICs of 25 μg/mL against Klebsiella pneumoniae, equaling chloramphenicol.

Pharmacological Studies

  • Blood-Brain Barrier Penetration: LogP values of 0.3–1.2 enable CNS uptake, with brain/plasma ratios up to 3:1.
  • Metabolic Stability: <10% degradation in human liver microsomes after 60 minutes, superior to piperidine analogs.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53617-35-9

Wikipedia

4-(Piperidin-4-yl)morpholine

Dates

Modify: 2023-08-15

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